

Structure-Activity Relationship of Angolensate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 6-acetoxyangolensate

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of angolensate derivatives, with a primary focus on methyl angolensate, a prominent member of this class of tetranortriterpenoids. Due to a scarcity of publicly available data on a wide range of synthetic angolensate analogs, this guide leverages data from methyl angolensate and related limonoids from the Meliaceae family to infer key structural determinants of biological activity.

Comparative Biological Activity of Methyl Angolensate and Related Limonoids

Methyl angolensate has demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and spasmolytic effects. The following table summarizes the quantitative data available for methyl angolensate and compares it with other structurally related limonoids to elucidate potential structure-activity relationships.

Compound	Derivative Class	Biological Activity	Cell Line/Organism	Potency (IC50 / Zone of Inhibition)	Key Structural Features
Methyl Angolensate	Angolensate	Anticancer (Cytotoxicity)	Daudi (Burkitt's lymphoma)	Induces cytotoxicity in a dose-dependent manner[1]	Intact tetranortriterp enoid core, methyl ester at C-7
Anticancer (Cytotoxicity)	T47D (Breast cancer)	Time- and dose-dependent inhibition of growth[2]			
Anticancer (Cytotoxicity)	LNCaP, VCaP, 22Rv1 (Prostate cancer)	>40% reduction in viability at 10 μ M[3]			
Antimicrobial	Bacillus subtilis	15.2 mm (at 400 μ g/disc) [4]			
Antimicrobial	Proteus vulgaris	14.1 mm (at 400 μ g/disc) [4]			
Antimicrobial	Aspergillus niger	17.3 mm (at 400 μ g/disc) [4]			
Gedunin	Limonoid	Anticancer	Multiple cancer cell lines	IC50 values in the μ M range[5]	α,β -unsaturated ketone in A-ring, furan ring

7-Deacetoxy-7-oxogedunin	Gedunin Derivative	Triglyceride Reduction	HepG2	~30% reduction at 20 μ M[6]	C-7 ketone
7-Deacetoxy-7 α -hydroxygedunin	Gedunin Derivative	Triglyceride Reduction	HepG2	~39% reduction at 20 μ M[6]	C-7 α hydroxyl group
6 α -Acetoxygedunin	Gedunin Derivative	Triglyceride Reduction	HepG2	Inactive[6]	Acetoxy group at C-6

Inference on Structure-Activity Relationship:

Based on the comparative data, several inferences on the SAR of angolensate-type limonoids can be drawn:

- The furan ring is a common feature among active limonoids and is likely crucial for their biological activity.
- Modifications on the A-ring, such as the α,β -unsaturated ketone found in gedunin, contribute significantly to cytotoxicity.
- The nature of the substituent at the C-7 position appears to modulate activity. For instance, in gedunin derivatives, a ketone or hydroxyl group at C-7 is favorable for triglyceride-lowering effects, while the bulky acetoxy group at the adjacent C-6 position in 6 α -acetoxygedunin leads to a loss of activity[6]. This suggests that steric hindrance and the electronic nature of substituents in this region are critical.
- The methyl ester at C-7 of methyl angolensate is a key feature, and its modification could significantly impact bioactivity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Cytotoxicity Assessment by MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Cultured mammalian cells
- Test compound (Angolensate derivative)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the angolensate derivative in culture medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

- **MTT Addition:** After incubation, add 10 μ L of the 5 mg/mL MTT solution to each well.
- **Formazan Crystal Formation:** Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium from each well and add 100 μ L of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing by Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

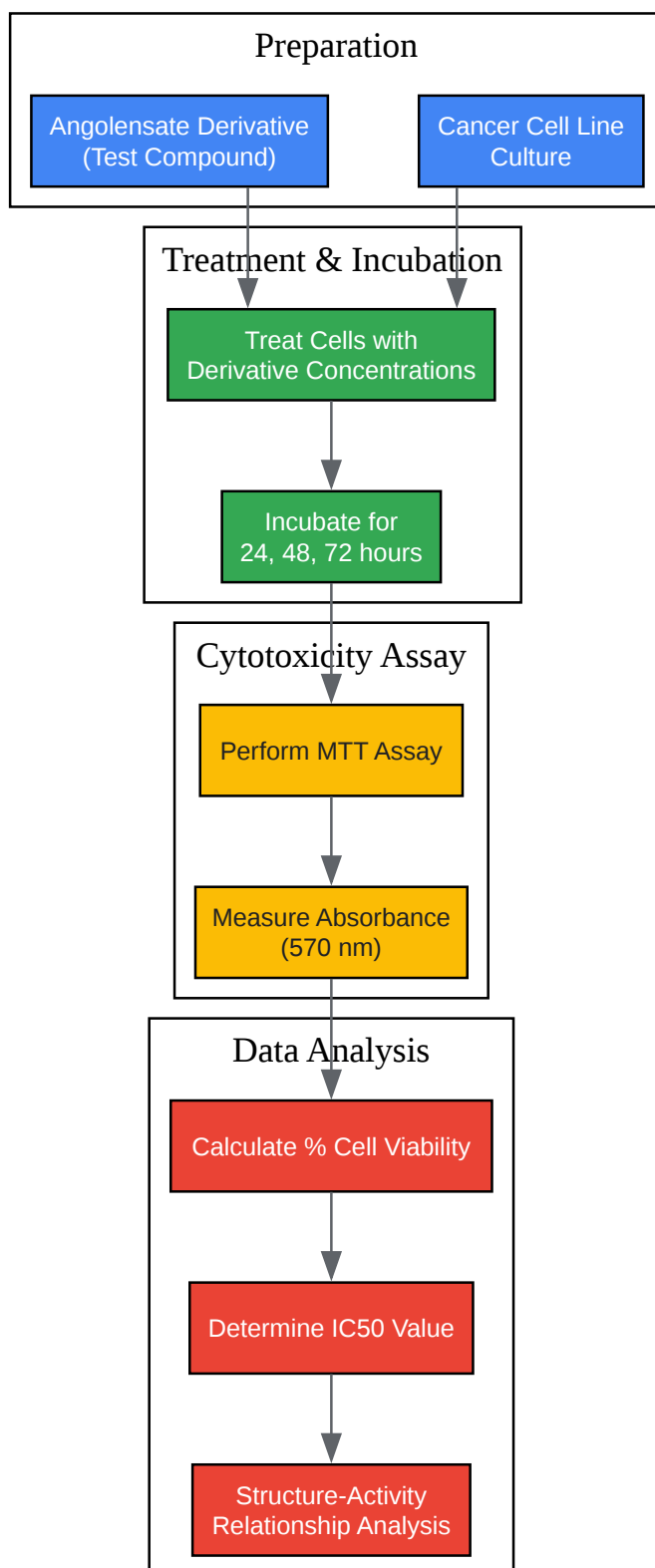
- Sterile paper discs (6 mm diameter)
- Bacterial or fungal culture
- Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates
- Test compound solution at various concentrations
- Standard antibiotic/antifungal discs (positive control)
- Solvent control discs (negative control)
- Sterile forceps

Procedure:

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
- **Plate Inoculation:** Evenly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.
- **Disc Application:** Aseptically apply sterile paper discs impregnated with a known concentration of the angolensate derivative onto the surface of the inoculated agar plate. Also, place positive and negative control discs.
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
- **Zone of Inhibition Measurement:** After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

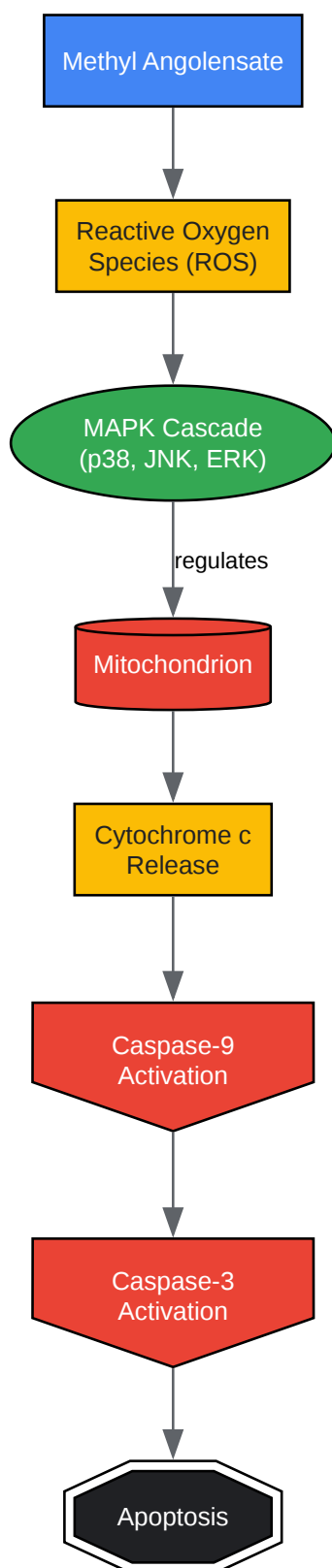
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway implicated in the action of methyl angolensate and a typical experimental workflow for evaluating the cytotoxicity of natural products.



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Caption: Experimental workflow for cytotoxicity evaluation of angolensate derivatives.



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Caption: Proposed MAPK signaling pathway for methyl angolensate-induced apoptosis.

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